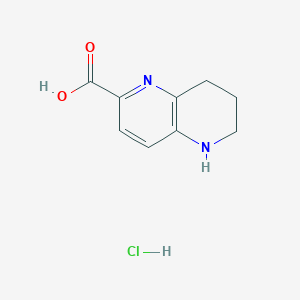

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid hydrochloride

Description

Molecular Formula and Connectivity Analysis

The molecular formula of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid is established as C₉H₁₀N₂O₂, representing the free acid form of the compound. The hydrochloride salt incorporates an additional hydrogen chloride molecule, modifying the overall molecular composition and influencing the compound's physical and chemical properties. The molecular weight of the free acid form is calculated to be 178.19 grams per mole, while the hydrochloride salt exhibits an increased molecular weight due to the associated hydrogen chloride.

The structural connectivity analysis reveals a bicyclic framework consisting of a pyridine ring fused to a partially saturated pyrimidine ring through positions 2 and 3. The tetrahydro designation indicates the saturation of four positions within the ring system, specifically at positions 5, 6, 7, and 8 of the naphthyridine core. The carboxylic acid functional group is positioned at the 2-position of the naphthyridine system, providing a site for hydrogen bonding and potential ionic interactions.

The simplified molecular-input line-entry system representation provides insight into the molecular connectivity: C1CC2=C(C=CC(=N2)C(=O)O)NC1. This notation demonstrates the cyclic nature of the structure, with the saturated portion of the molecule represented by the C1CC2 sequence, while the aromatic character is maintained in the unsaturated portion containing the nitrogen atoms and carboxylic acid substituent. The International Chemical Identifier string further confirms the molecular structure: InChI=1S/C9H10N2O2/c12-9(13)8-4-3-6-7(11-8)2-1-5-10-6/h3-4,10H,1-2,5H2,(H,12,13).

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy represents a primary method for structural elucidation, offering detailed insights into the molecular framework and dynamic behavior in solution.

Proton nuclear magnetic resonance analysis would be expected to reveal characteristic signals corresponding to the various hydrogen environments within the molecule. The aromatic protons positioned on the pyridine ring would typically appear in the 6.5-8.0 parts per million region, reflecting their deshielded electronic environment. The methylene protons within the saturated portion of the naphthyridine ring system would manifest as complex multiplets in the aliphatic region, typically between 1.0-3.0 parts per million, with specific chemical shifts dependent upon their proximity to the nitrogen atoms and the degree of coupling with adjacent protons.

The carboxylic acid proton represents a particularly distinctive feature in the proton nuclear magnetic resonance spectrum, characteristically appearing as a broad signal in the 11.0-12.0 parts per million range due to rapid exchange processes and hydrogen bonding interactions. The secondary amine proton within the tetrahydro ring system would be expected to appear as a broad signal around 2.5-5.0 parts per million, with the exact position influenced by hydrogen bonding and exchange dynamics.

Infrared spectroscopy provides complementary structural information through vibrational analysis of functional groups. The carboxylic acid functionality would exhibit characteristic absorption patterns, including a broad oxygen-hydrogen stretching vibration extending from approximately 3500 to 2500 reciprocal centimeters. This broad envelope results from extensive hydrogen bonding interactions, particularly in the solid state where carboxylic acid dimers predominate. The carbonyl stretching vibration would appear as a sharp, intense absorption around 1710-1680 reciprocal centimeters, with the exact position influenced by conjugation effects and hydrogen bonding.

Mass spectrometry analysis would provide molecular weight confirmation and fragmentation pattern information. The predicted collision cross section data indicates various adduct formations with different ionization modes. For the protonated molecular ion, a mass-to-charge ratio of 179.08151 with a predicted collision cross section of 136.8 square angstroms has been calculated. Additional adduct formations include sodium addition (mass-to-charge ratio 201.06345, collision cross section 143.6 square angstroms) and deprotonated species (mass-to-charge ratio 177.06695, collision cross section 135.5 square angstroms).

X-ray Crystallographic Studies and Conformational Analysis

Limited crystallographic data is available for this compound in the current literature. The three-dimensional conformational characteristics of tetrahydronaphthyridine systems have been studied in related compounds, providing insights into the preferred spatial arrangements and conformational flexibility of these heterocyclic frameworks.

The tetrahydro portion of the naphthyridine ring system introduces conformational complexity due to the flexibility inherent in the saturated six-membered ring. The ring typically adopts chair-like conformations to minimize steric interactions and maximize orbital overlap. The presence of nitrogen atoms within the ring system influences the preferred conformations through electronic effects and potential hydrogen bonding interactions.

The carboxylic acid substituent at the 2-position introduces additional conformational considerations, particularly regarding the orientation of the carboxyl group relative to the bicyclic framework. The planar nature of the carboxylic acid functionality constrains rotation around the carbon-carbon bond connecting it to the naphthyridine core, while hydrogen bonding interactions can further stabilize specific conformational arrangements.

Computational studies on related naphthyridine systems suggest that intramolecular hydrogen bonding between the carboxylic acid proton and ring nitrogen atoms may influence the preferred conformations. The hydrochloride salt formation would modify these interactions through protonation of one nitrogen center, altering the electronic distribution and conformational preferences.

Tautomeric Forms and Protonation State Considerations

The tautomeric behavior and protonation characteristics of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid represent critical aspects of its chemical behavior and biological activity. The presence of multiple nitrogen atoms within the heterocyclic framework provides several potential sites for protonation, while the carboxylic acid functionality introduces additional ionizable character.

The naphthyridine system contains two nitrogen atoms positioned at the 1 and 5 positions of the bicyclic framework. These nitrogen centers exhibit different electronic environments and consequently different basicities. The nitrogen at position 1 is incorporated within the aromatic pyridine ring, while the nitrogen at position 5 is positioned at the ring junction and experiences different electronic influences. Based on literature data for related 1,5-naphthyridine systems, the first protonation constant is typically around 2.91, indicating relatively weak basicity compared to simple aliphatic amines.

The carboxylic acid functionality exhibits typical acid-base behavior with a protonation constant expected in the range of 3-5, characteristic of aromatic carboxylic acids. The electronic effects of the naphthyridine ring system would influence the acidity, with the electron-withdrawing character of the nitrogen atoms potentially increasing the acidity relative to simple aromatic carboxylic acids.

Tautomeric equilibria may exist between different protonation states, particularly in aqueous solutions where pH conditions influence the predominant ionic forms. At physiological pH, the compound would exist primarily as a zwitterionic species with the carboxylic acid deprotonated and one nitrogen center protonated. The hydrochloride salt represents the result of protonation at one nitrogen center, with the chloride anion providing charge balance.

The protonation state significantly influences molecular geometry, electronic distribution, and intermolecular interactions. Protonation of the ring nitrogen atoms would enhance the positive character of the heterocyclic system, potentially strengthening interactions with negatively charged biological targets. The ionization state also affects hydrogen bonding patterns, with protonated nitrogen centers serving as hydrogen bond donors and deprotonated carboxylate groups functioning as hydrogen bond acceptors.

Environmental factors such as solvent polarity, pH, and ionic strength would influence the equilibrium between different protonation states and tautomeric forms. The hydrochloride salt formation stabilizes a specific protonation state, providing consistency for pharmaceutical applications and analytical characterization.

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-9(13)8-4-3-6-7(11-8)2-1-5-10-6;/h3-4,10H,1-2,5H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSGDHBBKNUZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)C(=O)O)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909312-57-7 | |

| Record name | 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Key Transformations

A state-of-the-art synthetic route developed for related tetrahydro-1,6-naphthyridine scaffolds (structurally close to 1,5-naphthyridines) employs:

- Heck-type vinylation of 2-chloropyridine derivatives using ethylene gas to introduce a vinyl group at the 2-position

- One-pot cyclization and amination of 3-acyl-2-vinylpyridine intermediates mediated by ammonia to form dihydronaphthyridine rings

- Ruthenium-catalyzed enantioselective transfer hydrogenation to reduce the dihydronaphthyridine to the chiral tetrahydro derivative with high enantiomeric excess

This approach is notable for:

- High atom economy and mild conditions

- Avoidance of chromatographic purification, facilitating scale-up

- Improved overall yield and fewer synthetic steps compared to classical routes

Detailed Synthetic Steps

| Step | Reaction | Conditions | Yield/Outcome |

|---|---|---|---|

| 1 | Preparation of 2-chloro-6-methoxynicotinoyl chloride | Thionyl chloride, 60 °C, 3 h | Crude product used directly |

| 2 | Cyanation to 2-chloro-6-methoxynicotinoyl cyanide | CuCN, CH3CN, 70 °C, 30 min | Good yield, moisture sensitive |

| 3 | Formation of ethyl 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetate | Grignard reagent + diethyl oxalate, 0–3 °C | 77% yield, 94% purity |

| 4 | Conversion to 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetamide | Ammonia in ethanol, rt, 24 h | 94% yield |

| 5 | Vinylation (Heck reaction) to 2-(6-methoxy-2-vinylpyridin-3-yl)-2-oxoacetamide | PdCl2, DPEphos, LiCl, triethylamine, ethylene gas, 80 °C, 16 h | 80–84% yield |

| 6 | One-pot cyclization and amination to 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | NH3 pressure in MeOH, 60 °C, 6 h | 60–79% assay yield |

| 7 | Enantioselective transfer hydrogenation to (R)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide | Ru catalyst with ammonium formate, 35 °C, 24 h | 72% yield, 98.9% ee |

| 8 | Boc-protection and coupling with haloindane derivatives | Copper-mediated amidation, rt, 30 h | Up to 91% yield, retention of ee |

High-Throughput Screening Highlights

- Ligand screening identified DPEphos as optimal for Heck vinylation with ethylene gas.

- Catalyst screening for asymmetric reduction favored a ruthenium complex with ammonium formate as reductant.

- Copper-mediated amidation conditions were optimized to minimize racemization.

Summary Table of Key Reaction Conditions and Yields

| Reaction Step | Catalyst/Reagent | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Heck Vinylation | PdCl2/DPEphos | 80 °C, 16 h, ethylene gas | 80–84 | N/A |

| Cyclization/Amination | NH3 in MeOH | 60 °C, 6 h | 60–79 (assay yield) | N/A |

| Transfer Hydrogenation | Ru catalyst, ammonium formate | 35 °C, 24 h | 72 | 98.9 |

| Amidation (Cu-mediated) | CuI, DMEDA | rt, 30 h | 87 (isolated) | ~99 |

Classical Multi-Step Synthetic Routes

Earlier methods involve:

- Preparation of pyridinyl ethylamine derivatives from substituted pyridines via metalation, nucleophilic addition, and amination

- Pictet–Spengler-type cyclization to form the tetrahydronaphthyridine core (racemic)

- Protection/deprotection steps and functional group transformations to introduce carboxylic acid functionality

- Chiral resolution by HPLC to obtain optically pure compounds

These routes are characterized by:

- Longer linear sequences (up to 12 steps)

- Lower overall yields (~3.6–4%)

- Use of hazardous reagents (e.g., hydrazine, silver carbonate)

- Chromatographic purification and cryogenic conditions

Research Findings and Advantages of the New Synthetic Route

- The new asymmetric synthesis reduces the longest linear sequence from 9–12 steps to 6 steps.

- Overall yield improves from approximately 4% to 25%.

- The route avoids hazardous reagents and cryogenic conditions.

- Chromatographic purification is eliminated, enhancing scalability.

- The method is extendable to other chiral tetrahydronaphthyridine derivatives.

- The enantioselective transfer hydrogenation step establishes the stereogenic center efficiently.

Additional Notes on Characterization and Purification

- Products are characterized by $$^{1}H$$ and $$^{13}C$$ NMR, HRMS, and HPLC for purity and enantiomeric excess.

- Recrystallization from ethyl acetate or ethanol/water mixtures is used to improve purity.

- The hydrochloride salt form is obtained by acid treatment and basification steps.

Summary Table of Preparation Methods Comparison

| Aspect | Classical Route | New Asymmetric Route |

|---|---|---|

| Number of Steps | 9–12 | 6 |

| Overall Yield | ~3.6–4% | ~25% |

| Enantioselectivity | Racemic mixture + chiral resolution | Direct enantioselective synthesis (up to 99% ee) |

| Purification | Chromatography, HPLC | Crystallization, no chromatography |

| Hazardous Reagents | Hydrazine, silver carbonate | Avoided |

| Scalability | Limited | Suitable for large scale |

| Key Reactions | Pictet–Spengler cyclization | Heck vinylation, one-pot cyclization, Ru-catalyzed hydrogenation |

Analyse Des Réactions Chimiques

Types of Reactions

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at various positions on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid hydrochloride has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Studies have indicated that this compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics .

- Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation. Its mechanism of action may involve the disruption of DNA synthesis or interference with cellular signaling pathways .

- Enzyme Inhibition : Research suggests that it can act as an enzyme inhibitor by binding to active sites and blocking substrate access, which is crucial in drug design .

The biological activities of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid include:

- Antiparasitic Activity : Recent studies have shown that derivatives of naphthyridine exhibit potent antiparasitic effects. The structure-activity relationship (SAR) indicates that modifications to the naphthyridine core can enhance activity against parasites such as Leishmania .

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential use in treating inflammatory diseases .

Chemical Applications

In addition to biological applications, this compound serves as a critical building block in organic synthesis:

- Synthesis of Complex Molecules : It is used in the synthesis of various organic compounds due to its reactive functional groups. The carboxylic acid moiety allows for further functionalization and derivatization .

- Catalysis : The unique structure of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid makes it suitable for use as a catalyst in chemical reactions involving nucleophilic substitutions and other transformations.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against bacterial strains. The results indicated that 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid exhibited significant inhibition against Gram-positive bacteria. The study highlighted the compound's potential as a lead structure for antibiotic development .

Case Study 2: Anticancer Mechanism Investigation

Research focused on the anticancer properties of the compound demonstrated its ability to induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell cycle regulation. This study provided insights into the molecular mechanisms underlying its anticancer effects and suggested pathways for further development as an anticancer agent .

Mécanisme D'action

The mechanism of action of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Key Structural Variations

The compound’s structural analogues differ in nitrogen positioning, substituent groups, and salt forms. Below is a comparative analysis:

Table 1: Physicochemical and Structural Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents | Salt Form |

|---|---|---|---|---|---|

| Target Compound : 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid hydrochloride | C₉H₁₁ClN₂O₂ | 214.65 | 1909312-57-7 | Carboxylic acid at C2 | Hydrochloride |

| 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid hydrochloride | C₉H₁₀ClN₂O₂ | 214.65 | EN300-746537 | Carboxylic acid at C3 | Hydrochloride |

| 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid | C₉H₉ClN₂O₂ | 212.63 | 2092852-06-5 | Chloro at C4, carboxylic acid at C2 | Free acid |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid ethyl ester dihydrochloride | C₁₁H₁₄Cl₂N₂O₂ | 289.15 | 1965308-82-0 | Ethyl ester at C3 | Dihydrochloride |

Functional Implications

- Nitrogen Positioning: The 1,5-naphthyridine core (target compound) vs. For instance, 1,8-naphthyridine derivatives exhibit distinct binding modes in metalloenzyme inhibition compared to 1,5-analogues .

- Substituent Effects: The carboxylic acid at C2 (target) enhances hydrogen-bond donor capacity, critical for interactions with basic residues in biological targets. Ethyl ester derivatives (e.g., CAS: 1965308-82-0) exhibit increased lipophilicity, favoring membrane permeability but reducing solubility in aqueous media .

- Salt Forms : Hydrochloride salts (common in naphthyridines) improve crystallinity and solubility. Dihydrochloride salts (e.g., CAS: 1965308-82-0) may further enhance solubility but require careful pH optimization for biological assays .

Structural Insights

X-ray crystallography studies of related decahydro-naphthyridine esters (e.g., ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate) reveal that hydrogenation induces ring puckering, stabilizing chair-like conformations. This suggests that the tetrahydro core of the target compound may adopt similar semi-rigid conformations, favoring interactions with planar binding pockets .

Activité Biologique

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid hydrochloride is a heterocyclic compound belonging to the naphthyridine family. This compound features a fused ring system with nitrogen atoms and a carboxylic acid functional group, which contributes to its diverse biological activities. The compound's structure allows it to participate in various chemical reactions and biological interactions, making it a subject of interest in medicinal chemistry.

- IUPAC Name : 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid

- Molecular Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- CAS Number : 1219022-86-2

Synthesis

The synthesis of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid typically involves multi-step processes such as the Heck reaction. This reaction allows for the formation of the naphthyridine core through the coupling of an aminopyridine derivative with an acrylate under palladium catalysis .

The biological activity of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may inhibit specific enzymes by binding to their active sites. This inhibition can block substrate access and disrupt essential cellular processes such as DNA synthesis and cell membrane integrity .

Antimicrobial Properties

Research indicates that derivatives of naphthyridines exhibit significant antimicrobial activity. For instance, compounds related to 5,6,7,8-tetrahydro-1,5-naphthyridine have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cellular functions or inhibiting vital metabolic pathways .

Anticancer Activity

Studies have demonstrated that naphthyridine derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of apoptotic pathways. For example, aaptamine and its derivatives have been shown to exert cytotoxic effects against several cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .

Case Studies

Comparison with Similar Compounds

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid can be compared with other naphthyridine derivatives based on their biological activities:

| Compound | Activity | Mechanism |

|---|---|---|

| 1,6-Naphthyridine | Moderate antimicrobial | Inhibits DNA synthesis |

| 1,8-Naphthyridine | Anticancer | Induces apoptosis via p53-independent pathways |

| Quinolines | Antimicrobial | Disrupts cellular membrane integrity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid hydrochloride, and what are their critical optimization parameters?

- Methodology: Synthesis often involves cyclization of intermediates under acidic conditions. For example, analogous naphthyridine derivatives are synthesized via reflux with 50% H₂SO₄ for 18 hours, achieving yields up to 90% . Key parameters include reaction temperature (e.g., reflux conditions), acid concentration, and purification via recrystallization or column chromatography. Hydrochloride salt formation typically employs HCl gas or concentrated HCl in anhydrous solvents.

- Data Consideration: Monitor reaction progress via TLC or HPLC, and confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How is structural characterization of this compound performed, and what spectral signatures are diagnostic?

- Methodology:

- NMR: The tetrahydro-naphthyridine core shows distinct ¹H NMR signals for protons in the saturated ring (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 7.0–8.5 ppm). Carboxylic acid protons (if free) appear as broad singlets near δ 12–13 ppm .

- IR: Stretching vibrations for the carboxylic acid (O–H: ~2500–3000 cm⁻¹, C=O: ~1700 cm⁻¹) and aromatic C–N bonds (~1350 cm⁻¹) confirm functional groups .

- Mass Spectrometry: Molecular ion peaks ([M+H]⁺ or [M–Cl]⁺) should align with theoretical molecular weights (e.g., C₁₁H₁₄ClN₂O₂: 242.70 g/mol) .

Advanced Research Questions

Q. What are the challenges in interpreting conflicting pharmacological data for naphthyridine derivatives, and how can they be resolved?

- Case Study: Similar compounds (e.g., 1,5-naphthyridine derivatives) exhibit variable biological activity due to substituent positioning. For example, chlorine atoms at specific positions enhance receptor binding affinity but may reduce solubility .

- Methodology:

- Use computational modeling (e.g., molecular docking) to correlate structural features (e.g., substituent electronegativity, steric effects) with activity.

- Validate findings via dose-response assays (e.g., IC₅₀ comparisons) and solubility studies (e.g., shake-flask method) .

Q. How does the hydrochloride salt form influence stability and bioavailability in preclinical studies?

- Data Analysis: Hydrochloride salts generally improve aqueous solubility but may degrade under high humidity. Stability studies (e.g., ICH Q1A guidelines) should monitor:

- Degradation Products: Hydrolysis of the carboxylic acid group or ring-opening under acidic/basic conditions .

- Storage Conditions: Store at ≤ -20°C in inert atmospheres to prevent hygroscopic degradation .

Q. What experimental strategies address discrepancies in hazard classification data for lab-scale handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.